molecular formula C14H11O5P B14708450 10-Hydroxyphenanthren-9-yl dihydrogen phosphate CAS No. 22922-34-5

10-Hydroxyphenanthren-9-yl dihydrogen phosphate

Cat. No.: B14708450
CAS No.: 22922-34-5
M. Wt: 290.21 g/mol
InChI Key: FBPTUSDSHLVZBC-UHFFFAOYSA-N
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Description

10-Hydroxyphenanthren-9-yl dihydrogen phosphate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenanthrene moiety substituted with a hydroxy group at the 10th position and a dihydrogen phosphate group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyphenanthren-9-yl dihydrogen phosphate typically involves the phosphorylation of 10-hydroxyphenanthrene. One common method is the reaction of 10-hydroxyphenanthrene with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired phosphate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the phosphate ester to the corresponding alcohol.

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

10-Hydroxyphenanthren-9-yl dihydrogen phosphate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein phosphorylation.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10-Hydroxyphenanthren-9-yl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic the natural phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The phenanthrene moiety provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

    Phenanthrene: The parent compound without the hydroxy and phosphate groups.

    10-Hydroxyphenanthrene: Lacks the phosphate group.

    Phenanthren-9-yl dihydrogen phosphate: Lacks the hydroxy group.

Uniqueness: 10-Hydroxyphenanthren-9-yl dihydrogen phosphate is unique due to the presence of both the hydroxy and phosphate groups, which confer distinct chemical and biological properties

Properties

CAS No.

22922-34-5

Molecular Formula

C14H11O5P

Molecular Weight

290.21 g/mol

IUPAC Name

(10-hydroxyphenanthren-9-yl) dihydrogen phosphate

InChI

InChI=1S/C14H11O5P/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)19-20(16,17)18/h1-8,15H,(H2,16,17,18)

InChI Key

FBPTUSDSHLVZBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)OP(=O)(O)O

Origin of Product

United States

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